molecular formula C18H14BrN3O B14228253 Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- CAS No. 821784-36-5

Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]-

Cat. No.: B14228253
CAS No.: 821784-36-5
M. Wt: 368.2 g/mol
InChI Key: OTBKMPNEGDWBTQ-UHFFFAOYSA-N
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Description

Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound is notable for its unique structure, which includes a bromophenyl group and a pyridinyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and Lewis acidic ionic liquids is gaining traction due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, amine derivatives, and oxidized products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. It is known to act as an allosteric activator of certain enzymes, influencing their catalytic activity. Molecular docking studies have shown that this compound can form hydrogen bonds with key residues in the active sites of target proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- apart is its unique combination of a bromophenyl group and a pyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

821784-36-5

Molecular Formula

C18H14BrN3O

Molecular Weight

368.2 g/mol

IUPAC Name

3-[5-(3-bromoanilino)pyridin-3-yl]benzamide

InChI

InChI=1S/C18H14BrN3O/c19-15-5-2-6-16(9-15)22-17-8-14(10-21-11-17)12-3-1-4-13(7-12)18(20)23/h1-11,22H,(H2,20,23)

InChI Key

OTBKMPNEGDWBTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NC3=CC(=CC=C3)Br

Origin of Product

United States

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